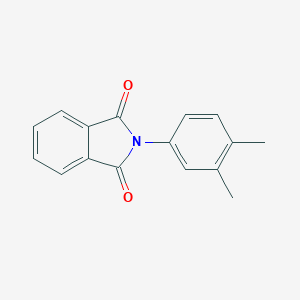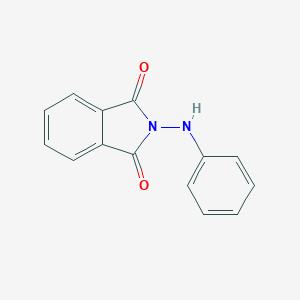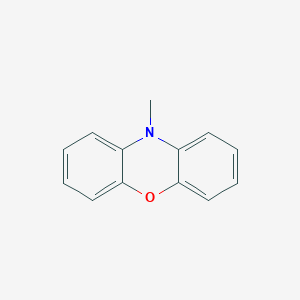
10-Methylphenoxazine
Vue d'ensemble
Description
10-Methylphenoxazine, also known as Methylene Blue, is a synthetic dye that has been used for various purposes in the scientific community. It has been extensively studied for its potential therapeutic effects in various diseases, including neurodegenerative disorders, cancer, and infectious diseases.
Mécanisme D'action
The mechanism of action of 10-Methylphenoxazine is not fully understood. It is believed to act as an electron carrier, which can reduce oxidative stress and protect cells from damage. It has been shown to inhibit the production of reactive oxygen species and to increase the activity of antioxidant enzymes. It has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Effets Biochimiques Et Physiologiques
10-Methylphenoxazine has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, including superoxide dismutase and catalase. It has also been shown to decrease the production of reactive oxygen species and to inhibit the activity of pro-inflammatory cytokines. In addition, it has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Avantages Et Limitations Des Expériences En Laboratoire
10-Methylphenoxazine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It is also stable and has a long shelf life. However, there are some limitations to its use in lab experiments. It has a relatively low solubility in water, which can make it difficult to use in certain experiments. In addition, it has been shown to have some cytotoxic effects at high concentrations, which can limit its use in certain cell-based assays.
Orientations Futures
There are several future directions for the study of 10-Methylphenoxazine. One area of research is the development of new synthetic methods for the production of 10-Methylphenoxazine. Another area of research is the study of its potential use in the treatment of infectious diseases, including viral infections. Additionally, there is ongoing research into the potential use of 10-Methylphenoxazine in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is ongoing research into the mechanism of action of 10-Methylphenoxazine, which may lead to the development of new therapeutic applications.
Conclusion:
In conclusion, 10-Methylphenoxazine is a synthetic dye that has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic properties. It has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, traumatic brain injury, and ischemic stroke. It has also been studied for its potential use in cancer therapy. There are several future directions for the study of 10-Methylphenoxazine, including the development of new synthetic methods and the study of its potential use in the treatment of infectious diseases.
Méthodes De Synthèse
10-Methylphenoxazine is synthesized by the oxidation of N,N-dimethyl-4-phenylenediamine with ferric chloride. The resulting compound is then treated with hydrochloric acid to obtain the final product. The synthesis of 10-Methylphenoxazine is a relatively simple process and can be performed on a large scale.
Applications De Recherche Scientifique
10-Methylphenoxazine has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have antioxidant, anti-inflammatory, and anti-apoptotic properties. It has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, traumatic brain injury, and ischemic stroke. It has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
10-methylphenoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-14-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFDTWPLDBJRBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356648 | |
| Record name | 10-methylphenoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Methylphenoxazine | |
CAS RN |
25782-99-4 | |
| Record name | 10-methylphenoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



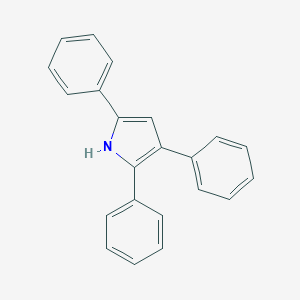
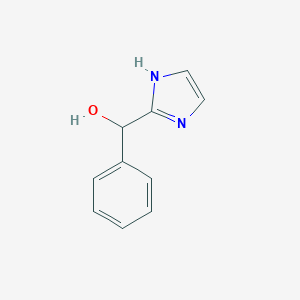
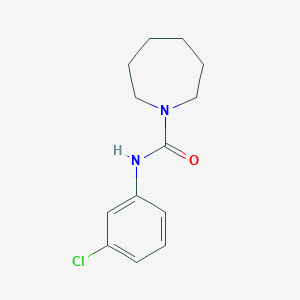
![[4-(2,5-Dioxopyrrolidin-1-yl)phenyl] acetate](/img/structure/B188388.png)
![(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid](/img/structure/B188389.png)
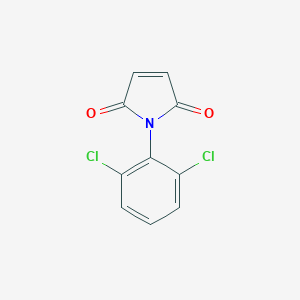
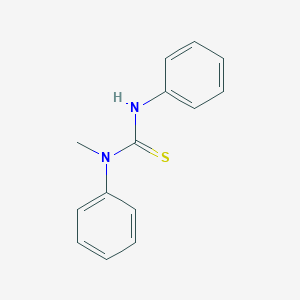
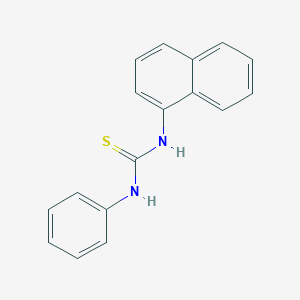
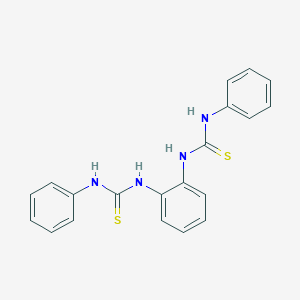
![3-Ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B188398.png)
![2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile](/img/structure/B188399.png)
![[2,2'-Bithiophene]-5,5'-dicarboxaldehyde](/img/structure/B188401.png)
